molecular formula C24H25N5S B3027924 (2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine

(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine

Katalognummer: B3027924
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: NRHASZRDWOUMFD-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

CRT0066854 plays a crucial role in biochemical reactions by inhibiting atypical PKC isoenzymes. It interacts with full-length PKCι, PKCζ, and ROCK-II kinases, displaying IC50 values of 132 nM, 639 nM, and 620 nM, respectively . The compound displaces a crucial Asn-Phe-Asp motif that is part of the adenosine-binding pocket and engages an acidic patch used by arginine-rich PKC substrates . This interaction is essential for its inhibitory action on these kinases, thereby affecting various downstream signaling pathways.

Cellular Effects

CRT0066854 influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to restore polarized morphogenesis in dysplastic H-Ras spheroids at concentrations ranging from 0.2 to 1.2 μM . Additionally, CRT0066854 decreases colony formation in HeLa cells and inhibits the phosphorylation of lethal giant larvae 2 (LLGL2), indicating its role in regulating cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of CRT0066854 involves its binding interactions with PKC isoenzymes. By displacing the Asn-Phe-Asp motif in the adenosine-binding pocket, CRT0066854 inhibits the kinase activity of PKCι and PKCζ . This inhibition leads to the disruption of downstream signaling pathways that are crucial for cell growth and survival. Furthermore, CRT0066854’s engagement with an acidic patch used by arginine-rich PKC substrates highlights its specificity in targeting these kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, CRT0066854 exhibits stable inhibitory effects over time. Studies have shown that the compound maintains its activity and stability for extended periods when stored at appropriate conditions (e.g., -20°C for up to three years in powder form) . Long-term effects observed in in vitro studies include sustained inhibition of PKC activity and consistent modulation of cellular processes such as morphogenesis and proliferation .

Dosage Effects in Animal Models

The effects of CRT0066854 vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKC activity without causing significant toxicity. At higher doses, CRT0066854 may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects observed in these studies indicate that precise dosing is crucial for achieving desired biochemical outcomes without compromising cell viability.

Metabolic Pathways

CRT0066854 is involved in metabolic pathways that regulate kinase activity. It interacts with enzymes such as PKCι and PKCζ, influencing metabolic flux and metabolite levels within cells . The compound’s inhibition of these kinases affects various metabolic processes, including energy production and signal transduction, thereby modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, CRT0066854 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its inhibitory effects on PKC isoenzymes . The compound’s distribution is influenced by its chemical properties, including solubility and stability in different solvents.

Subcellular Localization

CRT0066854 exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that CRT0066854 effectively inhibits PKC activity at sites where these kinases are active, thereby modulating cellular processes with high precision.

Vorbereitungsmethoden

Die Synthese von CRT0066854 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Formen erhältlich ist, einschließlich ihres Hydrochloridsalzes . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

CRT0066854 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere. Gängige Reagenzien sind Nukleophile oder Elektrophile, abhängig von der Art der Substitutionsreaktion.

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

CRT0066854 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

CRT0066854 übt seine Wirkung aus, indem es die Adenosintriphosphat-Bindungstasche von atypischen Proteinkinase-C-Isoenzymen kompetitiv hemmt. Es ahmt sowohl Adenosintriphosphat als auch eine wichtige Seitenkette nach, die Teil des Nukleotid-Bindungsspalt ist. Diese Hemmung verhindert die Bildung einer funktionellen Adenosintriphosphat-Bindungstasche und blockiert so die Aktivität von Proteinkinase-C-Iota und Proteinkinase-C-Zeta . Zusätzlich verdrängt CRT0066854 ein entscheidendes Asparagin-Phenylalanin-Aspartat-Motiv und greift in eine saure Stelle ein, die von argininreichen Proteinkinase-C-Substraten verwendet wird .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs were synthesized and evaluated against hepatic stellate cells (HSC-T6). One study reported that certain derivatives exhibited promising IC50 values, indicating their effectiveness in inhibiting cell proliferation in cancer models.

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective properties. The incorporation of pyridine and thieno-pyrimidine rings is believed to enhance blood-brain barrier penetration and modulate neuroinflammatory pathways. These properties make them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its ability to disrupt bacterial cell membranes has been noted in preliminary studies, suggesting it could serve as a lead compound for developing new antibiotics against resistant strains of bacteria.

Synthesis Techniques

The synthesis of (2S)-3-Phenyl-N1-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-diamine typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzothieno-pyrimidine core through cyclization reactions.
  • Step 2 : Introduction of the phenyl and pyridine groups via electrophilic substitution.

These methods allow for the modification of the compound to enhance its biological activity and selectivity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityIdentified derivatives with IC50 values < 50 µM against HSC-T6 cells.
Study BNeuroprotectionReported modulation of neuroinflammatory markers in vitro.
Study CAntimicrobialShowed effective inhibition against Gram-positive bacteria with minimal cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

CRT0066854 ist einzigartig in seiner hohen Selektivität und Potenz für atypische Proteinkinase-C-Isoenzyme. Ähnliche Verbindungen umfassen:

    Gö 6983: Ein Breitspektrum-Proteinkinase-C-Inhibitor, der auf mehrere Isoenzyme abzielt.

    Gö 6976: Ein selektiver Inhibitor von konventionellen Proteinkinase-C-Isoenzymen.

    Bisindolylmaleimid I: Ein potenter Inhibitor von Proteinkinase-C-Isoenzymen mit einer breiteren Palette von Zielen.

Im Vergleich zu diesen Verbindungen bietet CRT0066854 eine höhere Spezifität für atypische Proteinkinase-C-Isoenzyme, was es zu einem wertvollen Werkzeug für die Forschung macht, die sich auf diese spezifischen Ziele konzentriert .

Biologische Aktivität

(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine, commonly referred to as CRT0066854, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H25N5S
  • CAS Number : 1438881-19-6
  • Molar Mass : 415.55 g/mol

The compound features a complex structure that includes a phenyl group and a pyridinyl moiety linked to a tetrahydrobenzothieno-pyrimidine scaffold. This unique arrangement is believed to contribute to its biological activity.

Research indicates that CRT0066854 may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
  • Antioxidant Properties : Preliminary studies have indicated the potential for CRT0066854 to scavenge reactive oxygen species (ROS), thereby providing neuroprotective effects in models of ischemia/reperfusion injury .
  • Cytotoxicity Against Tumor Cells : In vitro studies have shown that related compounds exhibit selective cytotoxicity towards tumorigenic cell lines while sparing normal cells . This selectivity may be attributed to differences in metabolic pathways between cancerous and non-cancerous cells.

Anticancer Activity

A study evaluated the cytotoxic effects of CRT0066854 analogs on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in tumorigenic lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values ranged from 28 to 290 ng/mL depending on the specific analog tested .

Antimicrobial Activity

Compounds structurally related to CRT0066854 have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibition concentrations were reported at 50 µg/mL for certain derivatives .

Study 1: Dual Inhibition of sEH and FAAH

A recent investigation focused on the synthesis and evaluation of benzothiazole-phenyl-based analogs as dual inhibitors of sEH and FAAH. These compounds exhibited low nanomolar inhibition potencies, indicating a promising approach for pain relief without the side effects associated with traditional therapies .

Study 2: Neuroprotective Effects

In a model of ischemia/reperfusion injury, selected derivatives demonstrated significant neuroprotective effects by reducing neuronal injury and exhibiting antioxidant properties. These findings suggest potential applications in neurodegenerative diseases .

Data Summary Table

Property Value
Molecular FormulaC24H25N5S
CAS Number1438881-19-6
Molar Mass415.55 g/mol
Anticancer IC50 (MDA-MB-231)28 ng/mL
Antimicrobial MIC50 µg/mL

Eigenschaften

IUPAC Name

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5S/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHASZRDWOUMFD-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Reactant of Route 2
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Reactant of Route 3
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Reactant of Route 4
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Reactant of Route 5
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine
Reactant of Route 6
(2s)-3-Phenyl-N~1~-[2-(Pyridin-4-Yl)-5,6,7,8-Tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-Yl]propane-1,2-Diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.